5-Isothiocyanatopentanoic acid
Description
5-Isothiocyanatopentanoic acid (CAS: 59004-81-8) is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with an isothiocyanate (-N=C=S) group at the fifth carbon. This functional group confers unique reactivity, particularly in nucleophilic addition and crosslinking reactions, making it valuable in chemical synthesis and bioconjugation applications. Its molecular formula is C₆H₉NO₂S, with a molecular weight of 175.21 g/mol. The compound’s structure is defined by the SMILES notation O=C(O)CCCCN=C=S and InChIKey VYVQHPMXQZYGJU-UHFFFAOYSA-N .
Properties
IUPAC Name |
5-isothiocyanatopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)3-1-2-4-7-5-10/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWLQMIFGULGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=S)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658191 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59004-81-8 | |
| Record name | 5-Isothiocyanatopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isothiocyanatopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-aminopentanoic acid with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminopentanoic acid in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate group.
- Purify the product through recrystallization or chromatography to obtain this compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanatopentanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-aminopentanoic acid and carbon disulfide.
Oxidation: Oxidizing agents can convert the isothiocyanate group to other functional groups, such as isocyanates or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or alcohols, typically under mild conditions (room temperature, neutral pH).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, often at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), under controlled conditions.
Major Products Formed
Thiourea derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate derivatives: Formed from nucleophilic substitution with alcohols.
5-Aminopentanoic acid: Formed from hydrolysis.
Isocyanates or amides: Formed from oxidation.
Scientific Research Applications
5-Isothiocyanatopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isothiocyanatopentanoic acid involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and enzymes. By modifying these biomolecules, the compound can alter their function and activity. For example, it can inhibit enzyme activity by binding to the active site or modify protein structure by reacting with amino acid residues .
Comparison with Similar Compounds
Key Observations :
- Functional Diversity: The isothiocyanate group in this compound distinguishes it from analogs with ketones (e.g., 5-oxopentanoic acid ), aromatic heterocycles (e.g., thienyl or thiazolyl groups ), or nitriles (e.g., 5-cyanopentanoic acid ).
- Reactivity : The isothiocyanate group’s electrophilic nature enables rapid conjugation with amines or thiols, unlike the less reactive ketone or nitrile groups in other derivatives.
Physicochemical Properties
| Property | This compound | 5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid | 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid |
|---|---|---|---|
| Melting Point (°C) | Not reported | 105–107 | Not reported |
| Yield (%) | Not reported | 60 | 91 |
| IR Spectral Peaks (cm⁻¹) | Not reported | 1693 (COOH), 1650 (CO) | Not reported |
| ¹H-NMR (δ ppm) | Not reported | 7.54 (thienyl-H), 2.54 (CH₃) | 7.23–7.35 (phenyl-H), 3.72 (CH₂) |
| Elemental Analysis (C/H/S) | Not reported | C: 56.49; H: 5.63; S: 15.21 | Not reported |
Key Findings :
- Synthetic Efficiency : The thiazole-containing derivative (91% yield ) demonstrates higher synthetic efficiency compared to the thienyl analog (60% yield ).
- Spectroscopic Signatures : The thienyl compound’s ¹H-NMR shows aromatic protons at δ 7.54 ppm and a methyl group at δ 2.54 ppm, while the thiazolyl derivative exhibits phenyl protons at δ 7.23–7.35 ppm .
Biological Activity
5-Isothiocyanatopentanoic acid (ITC-Pent) is a compound derived from cruciferous vegetables, particularly noted for its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of isothiocyanates, which are known for their diverse biological activities. The molecular formula is C_6H_10N_2S, and it exhibits a thiocyanate functional group that contributes to its reactivity and biological effects.
Anticancer Activity
Research indicates that ITC-Pent demonstrates significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly prostate cancer cells (PC-3). The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value indicating substantial cytotoxicity at higher concentrations.
Case Study: Prostate Cancer Cells
In vitro studies using PC-3 cell lines showed that treatment with ITC-Pent resulted in increased apoptosis rates. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, ITC-Pent was found to inhibit tumor growth in xenograft models.
Antimicrobial Activity
ITC-Pent also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Salmonella typhimurium | 30 µg/mL |
Antioxidant Properties
Antioxidant activity is another critical aspect of ITC-Pent's biological profile. Studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cells.
Research Findings on Antioxidant Activity
A DPPH radical scavenging assay revealed that ITC-Pent exhibits strong antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. This property may contribute to its protective effects against cancer and other oxidative stress-related diseases.
The biological activities of ITC-Pent can be attributed to several mechanisms:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Interference with cell cycle progression.
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Antioxidant Effects : Neutralization of reactive oxygen species (ROS).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
